molecular formula C5H7BrN4 B1340576 6-Bromo-N2-methylpyrazine-2,3-diamine CAS No. 55635-63-7

6-Bromo-N2-methylpyrazine-2,3-diamine

Cat. No.: B1340576
CAS No.: 55635-63-7
M. Wt: 203.04 g/mol
InChI Key: KAXGNNJZVMTPNM-UHFFFAOYSA-N
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Description

6-Bromo-N2-methylpyrazine-2,3-diamine is an organic compound with the molecular formula C5H7BrN4 It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N2-methylpyrazine-2,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine-2,3-diamine as the core structure.

    Methylation: The methyl group is introduced at the nitrogen atom through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions, such as with sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for bromination and methylation steps, and employing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N2-methylpyrazine-2,3-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different hydrogenation levels.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-N2-methylpyrazine-2,3-diamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-N2-methylpyrazine-2,3-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence its binding affinity and specificity, affecting molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N2-methylpyrazine-2,3-diamine: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-N2-methylpyrazine-2,3-diamine: Contains a fluorine atom at the 6th position.

    N2-Methylpyrazine-2,3-diamine: Lacks the halogen substitution.

Uniqueness

6-Bromo-N2-methylpyrazine-2,3-diamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs

Properties

IUPAC Name

5-bromo-3-N-methylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-8-5-4(7)9-2-3(6)10-5/h2H,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXGNNJZVMTPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480084
Record name 5-Bromo-N~3~-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55635-63-7
Record name 5-Bromo-N~3~-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-(methylamino)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.55 g (50 mmol) of 40% strength aqueous methylamine solution is added to a solution of 2.53 g (10 mmol) of 3,5-dibromo-2-aminopyrazine in ethanol. The mixture is stirred in an autoclave at 130° C. for 17 hours. After evaporation of the solvent under reduced pressure, the product is purified by chromatography on a silica column (eluant=CH2Cl2, to which 3% of CH3OH has been added). 0.8 g (Yld=40%) of 2-amino-5-bromo-3-methylaminopyrazine (m.p. 121° C.) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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